(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound features a benzothiazole core substituted with 4,6-dichloro and 3-methyl groups, coupled to a benzamide moiety bearing a 2,5-dioxopyrrolidin-1-yl substituent. The (Z)-stereochemistry at the imine bond is critical for its conformational stability and interaction with biological targets. The dioxopyrrolidin ring may contribute to hydrogen-bonding interactions, a common feature in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-23-17-13(21)8-11(20)9-14(17)28-19(23)22-18(27)10-3-2-4-12(7-10)24-15(25)5-6-16(24)26/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMFIMOPDBYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety linked to a dioxopyrrolidine structure, suggesting possible pharmacological applications. This article reviews existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is , with a molecular weight of approximately 371.24 g/mol. The structure includes:
- A benzo[d]thiazole ring system, which is known for its diverse biological activities.
- A dioxopyrrolidine moiety that may enhance solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often employing:
- Microwave-assisted synthesis to improve yields and reduce reaction times.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research has indicated that compounds containing benzo[d]thiazole derivatives exhibit significant antitumor properties. For example:
- A study demonstrated that similar compounds showed inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways .
Antimicrobial Properties
Several derivatives of benzo[d]thiazole have shown promising antimicrobial activity. The presence of chlorine substituents at positions 4 and 6 may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes:
- Indoleamine 2,3-dioxygenase (IDO) : It has been suggested that this compound can modulate IDO activity, which plays a role in immune suppression in cancer and infectious diseases .
- Urease Inhibition : Similar compounds have demonstrated inhibitory effects on urease, an enzyme linked to various pathologies including urinary tract infections .
Study on Antitumor Activity
In a controlled study involving various benzo[d]thiazole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antitumor activity. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .
Research on Enzyme Inhibition
A comparative analysis of several related compounds revealed that those with structural similarities to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibited significant urease inhibition. The most potent compound in this series had an IC50 value significantly lower than standard inhibitors .
Data Table: Biological Activities
Scientific Research Applications
Characterization
The characterization of this compound is performed using various analytical techniques:
- Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Determines molecular weight and structural information.
The compound's biological activities are primarily attributed to its thiazole derivatives, which are known for their diverse pharmacological properties. Potential applications include:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. These studies typically involve in vitro testing methods such as the cup plate method to assess efficacy at specific concentrations .
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research. The unique structure of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suggests potential interactions with cancer cell pathways. Preliminary studies indicate that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Molecular docking studies have suggested that this compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as lipoxygenase. This positions it as a candidate for further development in anti-inflammatory therapies .
Case Studies
Several case studies highlight the applications of similar thiazole derivatives:
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in the benzothiazole substituents or the dioxopyrrolidin-bearing benzamide. A closely related compound is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (referred to here as Compound A ) .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Compound A |
|---|---|---|
| Benzothiazole Substituents | 4,6-dichloro, 3-methyl | 4,6-difluoro, 3-ethyl |
| Benzamide Substituent | 3-(2,5-dioxopyrrolidin-1-yl) | 3-(2,5-dioxopyrrolidin-1-yl) |
| Molecular Weight (g/mol) | ~454.3 (estimated) | ~450.3 (estimated) |
| Halogen Type | Chlorine (electron-withdrawing) | Fluorine (electron-withdrawing) |
| Alkyl Group | Methyl (smaller steric bulk) | Ethyl (larger steric bulk) |
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound and Compound A exhibit moderate structural overlap (~0.65–0.75 Tanimoto index), reflecting shared dioxopyrrolidin and benzothiazole scaffolds. Differences in halogen and alkyl groups reduce similarity scores, highlighting the impact of substituents on molecular fingerprints .
Table 2: Computational Similarity Metrics
| Metric | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Target vs. Compound A | 0.68 | 0.72 | 0.71 | 0.75 |
Bioactivity and Target Interactions
While specific bioactivity data for the target compound is unavailable in the provided evidence, suggests that structural similarity often correlates with shared bioactivity. Chlorine’s stronger electron-withdrawing nature may enhance target binding compared to fluorine, while the ethyl group in Compound A could improve metabolic stability but reduce penetration due to increased steric hindrance .
Pharmacokinetic Considerations
- Metabolic Stability : The ethyl group in Compound A may slow oxidative metabolism compared to the methyl group in the target compound.
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Route Design : The compound’s benzamide and benzo[d]thiazol-2(3H)-ylidene moieties suggest a stepwise synthesis. A plausible approach involves:
- Formation of the benzo[d]thiazole core : Condensation of 4,6-dichloro-3-methyl-2-aminobenzothiazole with a suitable carbonyl source under acidic conditions .
- Amide Coupling : React the intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in pyridine or DMF, using coupling agents like EDCI/HOBt to enhance yield .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., CH₃OH for recrystallization) and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the (Z)-isomer .
Q. How can the structural integrity of the compound be confirmed after synthesis?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent), followed by serial dilution in PBS or cell culture media. Low aqueous solubility is expected due to the hydrophobic benzo[d]thiazole and dioxopyrrolidinyl groups .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability may occur at the amide bond under acidic/basic conditions. Store at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How does the (Z)-configuration influence biological activity compared to the (E)-isomer?
Methodological Answer:
- Stereochemical Impact : The (Z)-isomer’s spatial arrangement may enhance target binding (e.g., enzyme active sites) via optimized hydrogen bonding (N–H⋯O/F interactions) and π-π stacking with aromatic residues .
- Activity Comparison : Synthesize both isomers and evaluate in vitro (e.g., enzyme inhibition assays). For example, the (Z)-form of nitazoxanide derivatives shows superior antiparasitic activity due to conformational alignment with the PFOR enzyme’s active site .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies) and reactive sites .
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. The dichlorophenyl group may increase metabolic stability but reduce solubility .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for PFOR enzyme inhibition) with IC₅₀ determination .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .
- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) to assess pro-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
